N-(4-Methoxy-3-methylphenyl)thietan-3-amine
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Overview
Description
N-(4-Methoxy-3-methylphenyl)thietan-3-amine is a chemical compound with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an amine group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3-methylphenyl)thietan-3-amine typically involves the reaction of 4-methoxy-3-methylphenylamine with a thietane precursor under specific conditions. One common method includes the use of thietane-3-one as a starting material, which undergoes nucleophilic substitution with 4-methoxy-3-methylphenylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-3-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to convert the thietane ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
N-(4-Methoxy-3-methylphenyl)thietan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methoxy-3-methylphenyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)thietan-3-amine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
N-(3-Methylphenyl)thietan-3-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
N-Phenylthietan-3-amine: Lacks both the methoxy and methyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, solubility, and potential biological activities.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(4-methoxy-3-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-8-5-9(3-4-11(8)13-2)12-10-6-14-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
MITWQKGCEMEFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CSC2)OC |
Origin of Product |
United States |
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